molecular formula C20H15BrN2O4 B4066937 6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B4066937
M. Wt: 427.2 g/mol
InChI Key: CBODAIUKNRIZOW-UHFFFAOYSA-N
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Description

6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, including an amino group, a bromo-substituted phenyl group, and a dioxolochromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxolochromene core, followed by the introduction of the bromo-substituted phenyl group and the amino group. The final step often involves the formation of the carbonitrile group.

    Formation of Dioxolochromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of Bromo-Substituted Phenyl Group: This step typically involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction using an amine source.

    Formation of Carbonitrile Group: This can be achieved through a cyanation reaction using a cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-8-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
  • 6-amino-8-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Uniqueness

The uniqueness of 6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the bromo group, in particular, can enhance its potential as a pharmacophore by increasing its binding affinity to certain biological targets.

Properties

IUPAC Name

6-amino-8-(5-bromo-2-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-2-5-24-15-4-3-11(21)6-12(15)19-13-7-17-18(26-10-25-17)8-16(13)27-20(23)14(19)9-22/h2-4,6-8,19H,1,5,10,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBODAIUKNRIZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Reactant of Route 6
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6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

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